molecular formula C16H14BrClN2O B6263289 1-(2-bromoethyl)-3-[(4-chlorophenyl)methyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one CAS No. 2411293-73-5

1-(2-bromoethyl)-3-[(4-chlorophenyl)methyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one

Katalognummer B6263289
CAS-Nummer: 2411293-73-5
Molekulargewicht: 365.7
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-bromoethyl)-3-[(4-chlorophenyl)methyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one, commonly known as BCD, is a synthetic organic compound with a wide range of scientific research applications. BCD has been used in the synthesis of a variety of compounds and has been studied for its biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

BCD has been used in a variety of scientific research applications, including the synthesis of other compounds, the study of biochemical and physiological effects, and the development of new drugs and treatments. BCD has been used in the synthesis of a variety of compounds, including polymers and polyesters, and has been studied for its biochemical and physiological effects. BCD has also been used in the development of new drugs and treatments, as well as in the study of the mechanism of action of existing drugs.

Wirkmechanismus

The mechanism of action of BCD is not well-understood, but it is believed to act as an inhibitor of certain enzymes. BCD has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), two enzymes involved in the synthesis of inflammatory mediators. BCD also acts as a competitive inhibitor of cyclooxygenase-1 (COX-1), which is involved in the regulation of blood clotting.
Biochemical and Physiological Effects
BCD has been studied for its biochemical and physiological effects. BCD has been shown to reduce inflammation, pain, and fever. It has also been shown to reduce the levels of certain inflammatory mediators, such as prostaglandins and leukotrienes. BCD has also been shown to reduce the production of nitric oxide, a molecule involved in the regulation of blood pressure.

Vorteile Und Einschränkungen Für Laborexperimente

BCD has several advantages for use in laboratory experiments. BCD is a relatively inexpensive compound and is readily available. BCD is also easily synthesized in the lab, allowing for the production of large quantities of the compound. Additionally, BCD is relatively stable and has a low toxicity, making it safe to use in laboratory experiments.
The main limitation of BCD for use in laboratory experiments is that its mechanism of action is not well-understood. Additionally, BCD is not very soluble in water, making it difficult to use in aqueous solutions.

Zukünftige Richtungen

The future directions for BCD include further research into its mechanism of action, the development of new drugs and treatments based on BCD, and the study of its biochemical and physiological effects. Additionally, further research into the synthesis of BCD and its derivatives could lead to the development of new compounds with improved properties. Finally, further research into the use of BCD in the synthesis of polymers and polyesters could lead to the development of new materials with improved properties.

Synthesemethoden

BCD is synthesized through a multi-step process that begins with the reaction of 4-chlorophenylmethyl bromide and 2-bromoethylbenzene in the presence of sodium hydroxide. The resulting product is then treated with hydrochloric acid and heated to produce BCD. The reaction is shown below:
4-Chlorophenylmethyl bromide + 2-bromoethylbenzene + NaOH → 1-(2-bromoethyl)-3-[(4-chlorophenyl)methyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one + NaBr

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-(2-bromoethyl)-3-[(4-chlorophenyl)methyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one' involves the reaction of 2-amino-5-chlorobenzophenone with 2-bromoethanol and 4-chlorobenzaldehyde in the presence of a base to form the intermediate product, which is then cyclized with the help of a Lewis acid to obtain the final product.", "Starting Materials": [ "2-amino-5-chlorobenzophenone", "2-bromoethanol", "4-chlorobenzaldehyde", "base", "Lewis acid" ], "Reaction": [ "Step 1: 2-amino-5-chlorobenzophenone is reacted with 2-bromoethanol in the presence of a base such as potassium carbonate to form the intermediate product, 1-(2-bromoethyl)-2-amino-5-chlorobenzophenone.", "Step 2: 4-chlorobenzaldehyde is added to the reaction mixture and the resulting mixture is stirred at room temperature for several hours to form the intermediate product, 1-(2-bromoethyl)-3-[(4-chlorophenyl)methyl]-2-amino-5-chlorobenzophenone.", "Step 3: The intermediate product is then cyclized with the help of a Lewis acid such as zinc chloride to obtain the final product, 1-(2-bromoethyl)-3-[(4-chlorophenyl)methyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one." ] }

CAS-Nummer

2411293-73-5

Produktname

1-(2-bromoethyl)-3-[(4-chlorophenyl)methyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one

Molekularformel

C16H14BrClN2O

Molekulargewicht

365.7

Reinheit

90

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.